molecular formula C10H14BClFNO2 B2792296 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl CAS No. 2096331-62-1

4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl

Cat. No.: B2792296
CAS No.: 2096331-62-1
M. Wt: 245.49
InChI Key: SFYJPFZWNWOVJS-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl is a chemical compound with the molecular formula C10H14BClFNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl typically involves the reaction of 2-fluorophenylboronic acid with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, alcohols, amines, and substituted phenylboronic acids .

Scientific Research Applications

4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a protease inhibitor and its role in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of bacterial infections.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid
  • 4-(Cyclopropylamino)methyl-2-chlorophenylboronic acid
  • 4-(Cyclopropylamino)methyl-2-bromophenylboronic acid

Uniqueness

4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug discovery and development, as well as in various industrial applications .

Properties

IUPAC Name

[4-[(cyclopropylamino)methyl]-2-fluorophenyl]boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO2.ClH/c12-10-5-7(6-13-8-2-3-8)1-4-9(10)11(14)15;/h1,4-5,8,13-15H,2-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYJPFZWNWOVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CNC2CC2)F)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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